molecular formula C8H9Br B048128 3-Bromo-o-xylene CAS No. 576-23-8

3-Bromo-o-xylene

Cat. No. B048128
CAS RN: 576-23-8
M. Wt: 185.06 g/mol
InChI Key: WLPXNBYWDDYJTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo derivatives from o-xylene involves multiple steps including electrophilic aromatic substitution, free radical halogenation, and electrocyclic reactions. These processes have been optimized under various reaction conditions, such as catalyst quantity, reaction time, and irradiation time, to improve yield and decrease costs (Yu Wei, 2001).

Molecular Structure Analysis

The molecular structure and vibrational spectra of 3-Bromo-o-xylene have been extensively studied using Fourier Transform Infrared (FTIR) and Raman spectroscopy. These studies are complemented by Density Functional Theory (DFT) calculations, which help in understanding the geometric parameters, frequencies, spectral intensities, and the overall molecular structure. Such analyses reveal the electronic and optical properties, including the HOMO-LUMO gap, which indicates the molecule's reactivity and stability (2019).

Chemical Reactions and Properties

3-Bromo-o-xylene undergoes various chemical reactions, including photolysis in apolar solvents, leading to a series of hydrogen abstraction and radical recombination reactions. These reactions result in the formation of compounds more or less brominated than the starting material. The presence of cyclohexene can increase the quantum yield of less brominated products due to hydrogen abstraction by the o-benzyl radical formed initially (D. D. Rezende et al., 1995).

Physical Properties Analysis

The physical properties, such as boiling and melting points, density, and solubility, of 3-Bromo-o-xylene, are crucial for its application in various fields. Although specific studies on these properties were not identified in the search, the general methodology for determining these properties involves experimental measurements under controlled conditions and comparison with theoretical predictions.

Chemical Properties Analysis

The chemical properties of 3-Bromo-o-xylene, including reactivity with different chemical agents, stability under various conditions, and its behavior in chemical syntheses, have been explored through experimental studies. For example, the oxidative ammonolysis of 4-Bromo-o-xylene has been investigated, revealing kinetic laws and product formation, which provides insight into the compound's chemical behavior and potential for further chemical transformations (G. A. Bagirzade, 2010).

Scientific Research Applications

  • Polymer Chemistry : It's used to synthesize xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], a potential photosensitizer in polymer chemistry (Kabatc et al., 2015).

  • Organic Synthesis : Selective oxidation and bromination of xylene derivatives are used to yield various compounds, such as 2-bromoisophthalic acid and 2-bromo-3-methylbenzoic acid, which have applications in organic synthesis and pharmaceuticals (Miyano et al., 1986).

  • Catalysis and Materials Science : Its derivatives are used in the synthesis of rare-earth metal dibromides with applications in catalysis and materials science (Lv & Cui, 2008).

  • Chemical Industry : The compound is utilized in oxidative processes, such as the production of 4-bromophthalonitrile, a useful chemical intermediate (Bagirzade & Tagiev, 2014).

  • Vitamin Synthesis : It aids in the high-yield synthesis of vitamin B2, optimizing the production process and reducing waste (Kazakov et al., 2016).

  • Sensor Technology : Nanocomposites and sensors involving xylene derivatives are developed for selective gas detection, indicating its application in environmental monitoring and safety devices (Wang et al., 2020; Gu et al., 2019).

Safety And Hazards

3-Bromo-o-xylene is a combustible liquid that is harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

Given its effectiveness as a raw material and mediator for many organic syntheses, agrochemicals, and pharmaceuticals, future research may focus on further optimizing the synthesis process of 3-Bromo-o-xylene . The use of an alkali-metal bromate as the oxidant to produce monobromo-o-xylene is a promising direction .

properties

IUPAC Name

1-bromo-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9Br/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPXNBYWDDYJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206231
Record name 3-Bromo-o-xylene
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Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-o-xylene

CAS RN

576-23-8
Record name 1-Bromo-2,3-dimethylbenzene
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Record name 3-Bromo-o-xylene
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Record name 576-23-8
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Record name 3-Bromo-o-xylene
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Record name 3-bromo-o-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
G Stallard - Journal of the Chemical Society, Transactions, 1906 - pubs.rsc.org
… acid, and that therefore when 3-bromo-o-xylene is sulphonated the minor product is an acid … which forms the major part of the sulphonation of the 3-bromo-o-xylene must be the 1 : 2 : 3 : …
Number of citations: 2 pubs.rsc.org
GM Badger, JW Cook, F Goulden - Journal of the Chemical Society …, 1940 - pubs.rsc.org
… The resulting 3-bromoo-xylene (17.3 g. ; b. p. … A Grignard solution prepared from 3-bromoo-xylene (30 g.), magnesium turnings (3.9 g.), and anhydrous ether (120 cc) was added drop…
Number of citations: 9 pubs.rsc.org
L MARON - Acta Chem. Scand, 1972 - actachemscand.org
… 4,5-Diamino-3-bromo-o-xylene dihydrochloride (5.8 g) was dissolved in acetic acid (150 ml) … 4,5-Diamino-3-bromo-o-xylene dihydrochloride (5.8 g) was dissolved in acetic acid (150 ml) …
Number of citations: 0 actachemscand.org
PV Kazakov, SV Gorelenko, OT Morozova… - Pharmaceutical …, 2016 - Springer
… The fraction with bp 206 – 208C was collected to afford monobromo-o-xylene (65.2 g, 86.5%) that contained 3-bromo-o-xylene (17.5%) and 4-bromo-o-xylene (80.6%) according to GC. …
Number of citations: 6 link.springer.com
R Taylor, GJ Wright, AJ Homes - Journal of the Chemical Society B …, 1967 - pubs.rsc.org
… m- and/or p-Isomers were detected as not more than 1% impurity ; in addition the 4-bromo-o-xylene contained approximately 3% of 3-bromo-o-xylene which was reduced to < 1 yo by …
Number of citations: 10 pubs.rsc.org
AP Singh, SP Mirajkar, S Sharma - Journal of Molecular Catalysis A …, 1999 - Elsevier
… The bromination of o-xylene over zeolite H-beta leads to the formation of 3-bromo-o-xylene (3-BOX), 4-bromo-o-xylene (4-BOX) and α-bromo-o-xylene. With m-xylene, the reaction gives …
Number of citations: 36 www.sciencedirect.com
JG Lindberg, AG Pinkus - Journal of Magnetic Resonance (1969), 1969 - Elsevier
… o-xylene m-xylene p-xylene Mesitylene Durene o-bromotoluene m-bromotoluene p-bromotoluene 2-bromo-p-xylene 2,5dibromotoluene 2,5-dibromo-p-xylene 3-bromo-o-xylene 4-…
Number of citations: 5 www.sciencedirect.com
JR Pratt, SF Thames - The Journal of Organic Chemistry, 1973 - ACS Publications
… The reaction of 3-bromo-o-xylene with n- … dichlorodiphenylsilane, 80-10-4; 3-bromo-o-xylene, 576-23-8; p-dibromobenzene, 10637-6; thiophene, 110-02-1. …
Number of citations: 64 pubs.acs.org
EA Bisong, H Louis, TO Unimuke, JO Odey, EI Ubana… - Heliyon, 2020 - cell.com
… and optical properties of 3-bromo-o-xylene and confirmed from the NBO analysis that the pharmaceutical and biological properties of 3-bromo-o-xylene depends on the charge transfer …
Number of citations: 42 www.cell.com
JC Nichol, RB Sandin - Journal of the American Chemical Society, 1947 - ACS Publications
… The keto acid mixture produced from I and the Grignard reagent of 3-bromo-o-xylene was … Reaction of 3,4-Dimethyl phthalic Anhydride with the Grignard Reagent of 3Bromo-o-xylene.—…
Number of citations: 2 pubs.acs.org

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